N-Chloro-p-benzoquinoneimine

説明

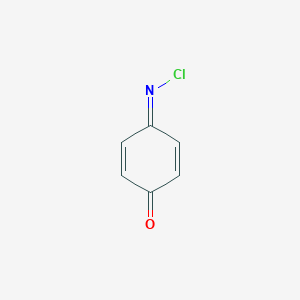

Structure

3D Structure

特性

IUPAC Name |

4-chloroiminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-8-5-1-3-6(9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUYMTWJWYTELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060925 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-61-6 | |

| Record name | Benzoquinone chlorimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinone chlorimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Quinone-4-chloroimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the CAS number for N-Chloro-p-benzoquinoneimine?

An In-Depth Technical Guide to N-Chloro-p-benzoquinoneimine

Abstract

This technical guide provides a comprehensive overview of N-Chloro-p-benzoquinoneimine, a reactive compound primarily utilized as a chromogenic reagent in analytical chemistry. The document delineates its chemical identity, including its Chemical Abstracts Service (CAS) number, physicochemical properties, and critical safety and handling protocols. The core of this guide is an in-depth exploration of its application in the colorimetric determination of phenols, specifically focusing on the mechanistic underpinnings of the Gibbs and Berthelot reactions. Detailed experimental workflows, data presentation, and visual diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.

Compound Identification and Physicochemical Properties

N-Chloro-p-benzoquinoneimine, also known as Quinone chlorimide or Gibbs' reagent, is a key analytical reagent. Its unique reactivity with phenolic compounds, particularly those with an unsubstituted para position, makes it invaluable for specific detection and quantification assays.

The definitive identifier for this compound is its CAS number: 637-61-6 .[1][2][3][4]

Nomenclature and Structural Information

-

Synonyms: N-Chloro-p-quinone imine, p-Benzoquinone-N-chloroimide, Benzoquinone chlorimine, Quinone chlorimide.[1][2][3]

-

Canonical SMILES: O=C1C=CC(C=C1)=NCl[1]

Physicochemical Data

A summary of the key physical and chemical properties of N-Chloro-p-benzoquinoneimine is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 637-61-6 | [1][2][3][4] |

| Molecular Weight | 141.56 g/mol | [2][4] |

| Appearance | Solid | [3] |

| Melting Point | 85 °C | [2][4] |

| InChI Key | ITUYMTWJWYTELW-UHFFFAOYSA-N | [1][3] |

| Topological Polar Surface Area | 29.4 Ų | [2] |

| Complexity | 197 | [2] |

Safety, Handling, and Storage

N-Chloro-p-benzoquinoneimine is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2]

Precautionary Measures and Protocols

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[2]

-

Accidental Exposure:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. The recommended storage temperature is between 2-10°C. Keep the container tightly closed and store in a locked-up area.[2][6]

Mechanism of Action and Key Applications

The primary utility of N-Chloro-p-benzoquinoneimine stems from its role as a coupling agent in colorimetric assays for the detection of phenols and certain amines. This reactivity is central to the well-established Gibbs and Berthelot reactions.

The Gibbs Reaction: Detection of Phenols

The Gibbs reaction is a highly specific colorimetric assay for the quantification of phenols that lack a substituent in the para-position. The mechanism involves the electrophilic attack of N-Chloro-p-benzoquinoneimine on the phenolate ion.

Causality of the Experimental Choice: The reaction is conducted in a basic medium to facilitate the deprotonation of the phenol to the more nucleophilic phenolate ion. This deprotonation is the critical first step, as the phenolate is significantly more reactive towards the N-chloroimine reagent. A single electron transfer (SET) from the phenolate to the N-chloroimine generates a radical anion, which then proceeds through one of several pathways to form a colored indophenol dye.[7] The intensity of the resulting blue color is directly proportional to the concentration of the phenol, allowing for spectrophotometric quantification.

The Berthelot Reaction: Detection of Ammonia and Phenols

The Berthelot reaction is a cornerstone of clinical and environmental chemistry for the quantification of ammonia. The reaction proceeds in three distinct stages, with N-Chloro-p-benzoquinoneimine (or a related compound) acting as a key intermediate.

-

Monochloramine Formation: In a basic medium, ammonia reacts with a hypochlorite source to form monochloramine.

-

Benzoquinone Chlorimine Formation: The newly formed monochloramine reacts with a phenol (such as sodium salicylate) to form a benzoquinone chlorimine intermediate.[8]

-

Indophenol Formation: This intermediate then couples with a second molecule of the phenol to form the final indophenol dye, which exhibits a strong blue-green color.[8]

A catalyst, typically sodium nitroprusside, is often included to increase the rate of the coupling reaction.[8]

Visualizing the Berthelot Reaction Workflow

The following diagram illustrates the sequential steps of the Berthelot reaction, highlighting the formation of the critical N-Chloro-p-benzoquinoneimine intermediate.

Caption: Workflow of the Berthelot reaction for ammonia detection.

Experimental Protocol: Colorimetric Determination of Phenol

This section provides a validated, step-by-step methodology for the quantification of a simple phenol (e.g., phenol, p-cresol) in an aqueous sample using N-Chloro-p-benzoquinoneimine, based on the principles of the Gibbs reaction.

Required Reagents and Equipment

-

N-Chloro-p-benzoquinoneimine (CAS 637-61-6)

-

Ethanol (ACS grade)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Phenol standard solution (e.g., 100 µg/mL)

-

Volumetric flasks and pipettes

-

Spectrophotometer capable of reading at ~650 nm

Preparation of Solutions

-

Borate Buffer (pH 9.4): Dissolve an appropriate amount of sodium borate in deionized water and adjust the pH to 9.4. This buffer provides the necessary alkaline environment for phenolate formation.

-

Gibbs Reagent Solution: Prepare a saturated solution of N-Chloro-p-benzoquinoneimine in ethanol. This solution should be prepared fresh daily and protected from light, as the reagent can degrade.

-

Phenol Standards: Prepare a series of phenol standards (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting the stock solution with deionized water.

Assay Procedure

-

Sample Preparation: To 10 mL of each standard and unknown sample in separate test tubes, add 0.5 mL of the borate buffer and mix well.

-

Reagent Addition: Add 0.1 mL of the Gibbs reagent solution to each tube.

-

Incubation: Vortex each tube immediately after reagent addition. Allow the tubes to stand at room temperature for 30 minutes to allow for full color development.

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption for the indophenol dye (typically around 650 nm) using the 0 µg/mL standard as a blank.

-

Data Analysis: Plot a standard curve of absorbance versus phenol concentration. Determine the concentration of the unknown samples by interpolation from this curve.

Self-Validating System and Expected Results

The integrity of this protocol is validated by the linearity of the standard curve. A high coefficient of determination (R² > 0.99) indicates a reliable and reproducible assay. The blank should exhibit negligible absorbance, confirming the purity of the reagents and the absence of interfering substances. The color development is specific to phenols with an unblocked para-position, providing a built-in specificity check.

Conclusion

N-Chloro-p-benzoquinoneimine is a powerful analytical tool for researchers in chemistry and drug development. Its specific reactivity, when understood and properly handled, allows for the sensitive and accurate quantification of key analytes like phenols and ammonia. This guide provides the foundational knowledge, from basic identification with CAS number 637-61-6 to detailed mechanistic insights and practical experimental protocols, to support its effective application in a research setting.

References

-

Angene Chemical. N-Chloro-P-benzoquinoneimine(CAS# 637-61-6). [Link]

-

ChemWhat. N-CHLORO-P-BENZOQUINONEIMINE CAS#: 637-61-6. [Link]

-

Fisher Scientific. 2,6-Dibromo-N-chloro-p-benzoquinoneimine, 97%. [Link]

-

PubMed. Mechanism of the Gibbs Reaction. Part 4.(1) Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-S(RN)2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion. [Link]

-

ResearchGate. The reaction mechanism proposed for the Berthelot reaction consists of three steps. [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. echemi.com [echemi.com]

- 3. N-Chloro-P-benzoquinoneimine | CymitQuimica [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. 537-45-1・2,6-Dibromo-N-chloro-p-benzoquinone Monoimine・043-01091・049-01093・041-01092[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. Mechanism of the Gibbs Reaction. Part 4.(1) Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-S(RN)2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of N-Chloro-p-benzoquinoneimine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Chloro-p-benzoquinoneimine (CAS 637-61-6), a reactive quinonoid compound notable for its role in analytical chemistry, particularly in the colorimetric determination of phenols. While its halogenated derivatives, such as 2,6-dichloro- and 2,6-dibromo-N-chloro-p-benzoquinoneimine (Gibbs' Reagent), are more commonly utilized due to their enhanced stability, the parent compound serves as the foundational structure for understanding the reactivity of this class of molecules. This document details its molecular structure, physical characteristics, core chemical reactivity, a historically-grounded synthesis protocol, and essential safety information tailored for researchers, chemists, and professionals in drug development.

Introduction and Significance

N-Chloro-p-benzoquinoneimine, also known as p-benzoquinone-N-chloroimine or 4-(chloroimino)cyclohexa-2,5-dienone, is a conjugated organic molecule characterized by a quinone ring system with a chloroimine functional group. Its primary scientific importance stems from its potent electrophilicity and oxidizing capabilities, which are harnessed in the Gibbs reaction for the detection of phenols lacking a substituent in the para position. In this classic test, the N-chloroimine couples with a phenoxide ion to form a colored indophenol dye, a reaction that has been a cornerstone of qualitative and quantitative analysis of phenolic compounds for nearly a century[1]. Understanding the properties of the parent N-chloroimine is critical for elucidating the mechanism of this and related reactions and for the development of novel synthetic methodologies and analytical reagents.

Molecular Structure and Identification

The structure of N-Chloro-p-benzoquinoneimine features a pro-aromatic, six-membered ring with a carbonyl group and a chloroimine group at opposing ends (positions 1 and 4). This arrangement creates a highly conjugated system that is responsible for its reactivity and chromophoric properties.

-

Chemical Formula: C₆H₄ClNO

-

Molecular Weight: 141.56 g/mol [2]

-

CAS Number: 637-61-6[2]

-

Synonyms: p-Benzoquinone-N-chloroimine, 4-(Chloroimino)cyclohexa-2,5-dienone, Quinone chlorimide[2][3]

Physical and Spectroscopic Properties

N-Chloro-p-benzoquinoneimine is a solid material, typically appearing as light yellow to brown crystals or powder[3]. It is known to be sensitive to light, air, and heat, necessitating storage under refrigerated and inert conditions[3]. Its solubility profile reflects a molecule with moderate polarity, showing solubility in various organic solvents.

Table 1: Physical Properties of N-Chloro-p-benzoquinoneimine

| Property | Value | Source(s) |

| Appearance | Light yellow to brown powder/crystal | TCI[3] |

| Melting Point | 82.0 to 86.0 °C | TCI[3] |

| Molecular Weight | 141.56 g/mol | Echemi[2] |

| Solubility | Soluble in alcohol, chloroform, benzene, ether | TCI[3] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, light/air/heat sensitive | TCI[3] |

Spectroscopic Characterization (Inferred)

-

¹H NMR: The spectrum is expected to show signals in the olefinic region (typically 6.0-7.5 ppm) corresponding to the four protons on the quinone ring. Due to the asymmetry introduced by the different C=O and C=NCl groups, the protons would likely appear as two distinct sets of doublets or complex multiplets.

-

¹³C NMR: The spectrum would feature six distinct signals for the ring carbons. Two signals would be in the downfield region characteristic of carbonyl (δ > 180 ppm) and imine (δ > 160 ppm) carbons. The remaining four signals would correspond to the sp²-hybridized carbons of the ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency around 1650-1680 cm⁻¹ and a C=N stretching frequency around 1600-1640 cm⁻¹. C-H stretching for the ring protons would appear above 3000 cm⁻¹.

-

UV-Vis Spectroscopy: The extended π-system of the quinone imine structure is expected to give rise to absorption bands in the UV-visible region. By analogy to p-benzoquinone, strong π→π* transitions would be expected in the mid-UV range (240-280 nm), with weaker n→π* transitions at longer wavelengths, potentially extending into the visible region and contributing to its yellow color.

Chemical Properties and Reactivity

The chemistry of N-Chloro-p-benzoquinoneimine is dominated by two key features: the electrophilicity of the quinonoid ring and the reactivity of the N-Cl bond.

Electrophilicity and Nucleophilic Attack

The quinone imine core is an excellent Michael acceptor. The carbon atoms at positions 2, 3, 5, and 6 are electron-deficient and susceptible to attack by nucleophiles. However, the most significant reaction pathway involves nucleophilic attack by phenoxide ions at the carbon ortho to the carbonyl group, which initiates the formation of indophenol dyes.

The Gibbs Reaction Mechanism

The seminal work of H.D. Gibbs in 1927 laid the foundation for using N-chloroquinoneimines as sensitive reagents for phenol detection[1]. The reaction proceeds in a basic medium, which serves to deprotonate the phenol substrate into the more nucleophilic phenoxide ion.

Mechanism Overview:

-

Phenoxide Formation: The phenol analyte is deprotonated by a base (e.g., in a borate buffer) to form a phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks one of the carbon atoms on the quinoneimine ring, typically at the position ortho to the carbonyl group.

-

Intermediate Formation: A leucoindophenol intermediate is formed.

-

Oxidation: This intermediate is rapidly oxidized by a second molecule of N-Chloro-p-benzoquinoneimine to the final, intensely colored indophenol dye. The N-chloroimine is reduced to p-aminophenol in the process.

The following diagram illustrates the core coupling step of the Gibbs reaction.

Caption: Core reaction of N-Chloro-p-benzoquinoneimine with a phenoxide ion.

Oxidizing Properties

The N-Cl bond contains an electrophilic chlorine atom, making the molecule a competent oxidizing agent. As seen in the Gibbs reaction, it can oxidize the leucoindophenol intermediate. This property is analogous to other N-chloro compounds like N-chlorosuccinimide (NCS), which are widely used as oxidants and sources of electrophilic chlorine in organic synthesis.

Synthesis Protocol

The synthesis of N-Chloro-p-benzoquinoneimine is not commonly performed in modern laboratories due to the compound's instability. The most reliable methods are based on historical procedures that involve the careful chlorination of a p-aminophenol derivative or the oxidation of a chlorinated aminophenol. The following protocol is a representative procedure adapted from the principles underlying the original syntheses of quinone chloroimines.

CAUTION: This synthesis involves toxic and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Principle:

The synthesis proceeds via the oxidation of p-aminophenol to p-benzoquinone monoimine, followed by N-chlorination using a mild chlorinating agent like calcium hypochlorite. Performing the reaction at low temperatures is critical to prevent decomposition of the sensitive imine and N-chloroimine products.

Materials and Reagents:

-

p-Aminophenol

-

Calcium Hypochlorite (Ca(OCl)₂)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Hydrochloric Acid (dilute)

-

Sodium Bicarbonate (saturated solution)

-

Ice

Step-by-Step Methodology:

-

Preparation of p-Benzoquinone Monoimine Solution (in situ):

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend p-aminophenol (1 equivalent) in a mixture of diethyl ether and water at 0 °C (ice bath).

-

The rationale for the biphasic system is to allow the oxidation to occur in the aqueous phase while enabling the more organic-soluble imine product to be extracted into the ether phase, protecting it from further reaction or decomposition.

-

Slowly add a chilled aqueous solution of calcium hypochlorite (0.5 equivalents, to provide 1 equivalent of active chlorine) dropwise to the stirring suspension. Maintain the temperature strictly at 0-5 °C. The hypochlorite acts as the oxidant to convert the aminophenol to the quinone monoimine.

-

-

N-Chlorination of the Imine:

-

Once the initial oxidation is complete (indicated by a color change and consumption of the p-aminophenol), continue stirring at 0 °C.

-

Slowly add a second portion of chilled aqueous calcium hypochlorite solution (0.5 equivalents) to the reaction mixture. This second addition effects the N-chlorination of the in situ-generated p-benzoquinone monoimine. The low temperature is crucial to prevent over-oxidation or decomposition of the target N-chloroimine.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic (ether) layer.

-

Wash the ether layer sequentially with cold dilute HCl (to remove any unreacted basic compounds), cold water, and finally cold saturated sodium bicarbonate solution (to neutralize any remaining acid). The use of cold solutions is essential to minimize hydrolysis of the product.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure at a low temperature (< 25 °C). This step is critical as the product is heat-sensitive.

-

The resulting solid is N-Chloro-p-benzoquinoneimine. Due to its instability, it is often used immediately in subsequent reactions without further purification. If necessary, recrystallization can be attempted from a mixture of ether and a non-polar solvent like hexanes at low temperature.

-

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of N-Chloro-p-benzoquinoneimine.

Safety and Handling

N-Chloro-p-benzoquinoneimine is classified as a toxic substance and requires careful handling.

-

Toxicity: It is toxic if swallowed, with reported oral LD50 values of 100 mg/kg for both rats and mice[2].

-

Hazards: As a combustible solid, it can decompose upon heating to release toxic fumes of nitrogen oxides and hydrogen chloride[2]. It is also an irritant.

-

Handling: Always handle in a chemical fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool (refrigerated), dry, and well-ventilated area, protected from light[2][3].

Conclusion

N-Chloro-p-benzoquinoneimine is a historically significant and highly reactive molecule that serves as the parent compound for the widely used Gibbs' reagents. Its utility in the classic indophenol test for phenols underscores the potent electrophilicity of its quinonoid system. While its inherent instability makes it less common in modern synthetic applications compared to its more stable halogenated analogs, a thorough understanding of its physical properties, reactivity, and synthesis provides essential context for researchers in analytical chemistry, organic synthesis, and drug development. The protocols and data presented herein, grounded in both historical literature and modern chemical principles, offer a comprehensive guide for the safe handling and potential application of this fascinating compound.

References

- Gibbs, H. D. Phenol tests: III. The indophenol test. Journal of Biological Chemistry, 1927, 72, 649-664. (Note: A direct URL is not available for this historical document, but it is the foundational reference for the Gibbs Reaction).

Sources

An In-Depth Technical Guide to N-Chloro-p-benzoquinoneimine and its Derivatives: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of N-Chloro-p-benzoquinoneimine (NCBQ) and its derivatives, compounds of significant interest in analytical chemistry, disinfection, and as scaffolds in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis, chemical properties, and practical applications of this class of molecules.

Introduction: The Quinone Imine Core and the Role of N-Chlorination

Quinone imines are a class of organic compounds characterized by a quinoid ring system where one of the carbonyl oxygens is replaced by a nitrogen-containing group. The parent compound, p-benzoquinone imine, is a highly reactive species. The introduction of a chlorine atom to the nitrogen atom, forming an N-chloroimine (or N-halamine), profoundly influences the molecule's stability, reactivity, and utility.

The N-Cl bond in N-Chloro-p-benzoquinoneimine is polarized, with the chlorine atom carrying a partial positive charge (δ+). This "electrophilic chlorine" is the source of the compound's potent oxidizing and antimicrobial properties. The reactivity of the quinone imine core, combined with the properties of the N-halamine functionality, makes NCBQ and its derivatives versatile reagents and building blocks.

Synthesis and Characterization

While N-Chloro-p-benzoquinoneimine itself is a reactive intermediate, its synthesis can be approached through the oxidation of p-aminophenol in the presence of a chlorine source. The following is a proposed synthesis based on established chemical principles for the formation of related compounds such as chloro-p-benzoquinone and other N-chloroimides.[1]

Proposed Synthesis of N-Chloro-p-benzoquinoneimine

This proposed protocol is based on the oxidation of p-aminophenol with a hypochlorite source under controlled conditions. The inherent instability of the product necessitates careful temperature control and immediate use or derivatization.

Reaction Scheme:

Proposed Synthesis of N-Chloro-p-benzoquinoneimine

Experimental Protocol:

-

Dissolution of Starting Material: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-aminophenol in a suitable solvent system, such as a mixture of dichloromethane and water, cooled to 0-5 °C in an ice bath.

-

Preparation of Oxidant: Prepare a chilled aqueous solution of sodium hypochlorite. The concentration should be carefully controlled to avoid over-oxidation.

-

Controlled Addition: Slowly add the sodium hypochlorite solution dropwise to the stirred p-aminophenol solution, maintaining the temperature below 5 °C. The reaction is exothermic, and rapid addition can lead to decomposition and side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the p-aminophenol spot and the appearance of a new, colored spot (likely yellow or reddish) indicates product formation.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with cold brine to remove any remaining aqueous reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

-

Purification and Storage: Due to its instability, it is recommended to use the crude N-Chloro-p-benzoquinoneimine immediately in subsequent reactions. If isolation is necessary, purification may be attempted by low-temperature chromatography on silica gel. Store the purified product, if stable enough, under an inert atmosphere at low temperatures, protected from light.[2]

Causality Behind Experimental Choices:

-

Low Temperature: The low reaction temperature is crucial to minimize the decomposition of the thermally labile N-chloroimine product and to control the rate of the exothermic oxidation reaction.

-

Controlled Addition: Slow, dropwise addition of the oxidant prevents localized high concentrations and temperature spikes, which could lead to unwanted side reactions and degradation of the desired product.

-

Immediate Use: The inherent instability of many simple N-chloro-p-benzoquinoneimines makes their isolation and long-term storage challenging.[3] Using the product in situ for subsequent reactions is often the most practical approach.

Characterization

Data for a Representative Derivative: 2,6-Dibromo-N-chloro-p-benzoquinoneimine

| Property | Value |

| Molecular Formula | C₆H₂Br₂ClNO |

| Molecular Weight | 299.35 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 81-84 °C[4] |

Spectroscopic Data (Illustrative):

-

Infrared (IR) Spectroscopy: The IR spectrum of an N-chloro-p-benzoquinoneimine would be expected to show characteristic absorption bands for the C=O stretching of the quinone system (typically around 1650-1680 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=C stretching of the quinoid ring. The N-Cl stretch is a weaker absorption and typically appears in the fingerprint region.

-

UV-Visible (UV-Vis) Spectroscopy: These compounds are colored and would exhibit characteristic absorption maxima in the visible region, responsible for their yellow to reddish appearance. The exact wavelength of maximum absorbance (λmax) would be dependent on the substitution pattern on the quinone ring and the solvent used.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals for the protons on the quinoid ring, typically in the downfield region (δ 6.0-8.0 ppm) due to the electron-withdrawing nature of the carbonyl and imine groups.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (δ > 180 ppm) and the imine carbon, as well as the other carbons of the quinoid ring.

-

Chemical Reactivity and Mechanisms

The chemistry of N-Chloro-p-benzoquinoneimine and its derivatives is dominated by two key features: the electrophilic nature of the N-Cl bond and the reactivity of the quinone imine system as a Michael acceptor and an oxidizing agent.

Reactions at the N-Cl Bond: The N-Halamine Character

As an N-halamine, NCBQ can act as a source of electrophilic chlorine. This is the basis for its potent antimicrobial activity.

Mechanism of Antimicrobial Action:

The biocidal activity of N-halamines is believed to occur via the transfer of the oxidative halogen (Cl⁺) from the N-halamine to biological macromolecules on the surface of microorganisms. This leads to the oxidation of critical functional groups, such as thiols in enzymes, disrupting cellular processes and leading to cell death.

Antimicrobial Mechanism of N-Chloro-p-benzoquinoneimine

Reactions of the Quinone Imine System

The quinone imine core is an excellent electrophile and can undergo a variety of reactions, most notably nucleophilic additions.

One of the most important applications of N-chloro-p-benzoquinoneimine chemistry is in the Berthelot reaction, a highly sensitive method for the colorimetric determination of ammonia.[5] In this reaction, a benzoquinone chlorimine is formed in situ and then reacts with a phenolic compound to produce a colored indophenol dye.

Mechanism of the Berthelot Reaction:

-

Formation of Monochloramine: In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine.

-

Formation of Benzoquinone Chlorimine: Monochloramine then reacts with a phenol (or a substituted phenol like salicylate) to form an N-chloro-p-benzoquinoneimine intermediate.

-

Formation of Indophenol: The N-chloro-p-benzoquinoneimine then undergoes nucleophilic attack by a second molecule of the phenol, followed by elimination of HCl, to form the intensely colored indophenol dye. The reaction is often catalyzed by sodium nitroprusside.

Mechanism of the Berthelot Reaction

Derivatives of N-chloro-p-benzoquinoneimine, such as 2,6-dichloroquinone-4-chloroimide (Gibbs' reagent), are used for the detection and quantification of phenols.[6] The reaction is highly specific for phenols that have an unsubstituted para position.

Mechanism of the Gibbs Reaction:

The Gibbs reaction is analogous to the final step of the Berthelot reaction. The N-chloro-p-benzoquinoneimine derivative reacts with the phenolate ion at the para position to form a colored indophenol product.

The Gibbs Reaction

Applications in Drug Development and Medicinal Chemistry

The quinone imine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. The reactivity of this core allows for its interaction with various biological targets.

N-acetyl-p-benzoquinone imine (NAPQI) and Acetaminophen Toxicity

A well-known derivative is N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite of the common analgesic acetaminophen (paracetamol).[3] Under normal conditions, NAPQI is detoxified in the liver by conjugation with glutathione. However, in cases of acetaminophen overdose, glutathione stores are depleted, and the highly reactive NAPQI can covalently bind to cellular proteins, leading to liver damage.

Anticancer and Kinase Inhibitor Activity

The quinone and quinone imine moieties are found in several natural and synthetic compounds with anticancer activity. Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS) and to act as Michael acceptors, reacting with nucleophilic residues in proteins such as kinases. Several naphthoquinone imine derivatives have shown promising anticancer activity.[7] The development of quinone imine-based compounds as inhibitors of specific kinases, such as Checkpoint Kinase 1 (CHK-1), is an active area of research.[8]

Practical Laboratory Protocols

The following are detailed, step-by-step methodologies for the key analytical applications of N-chloro-p-benzoquinoneimine chemistry.

Protocol for the Determination of Ammonia via the Berthelot Reaction

This protocol is a generalized procedure for the colorimetric quantification of ammonia in aqueous samples.[9]

Reagents:

-

Phenol-Nitroprusside Reagent: A solution containing phenol and sodium nitroprusside in a suitable solvent.

-

Alkaline Hypochlorite Reagent: A solution of sodium hypochlorite in an alkaline buffer (e.g., sodium hydroxide and sodium citrate).

-

Ammonia Standard Solutions: A series of accurately prepared solutions of ammonium chloride in deionized water.

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the unknown sample.

-

Reaction Setup: To a set of test tubes, add a fixed volume of each standard and unknown sample.

-

Reagent Addition: Add the Phenol-Nitroprusside Reagent to each tube and mix.

-

Color Development: Add the Alkaline Hypochlorite Reagent to each tube, mix thoroughly, and allow the color to develop for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the indophenol blue dye (typically around 630-640 nm).

-

Calibration and Quantification: Plot a calibration curve of absorbance versus ammonia concentration for the standard solutions. Use the equation of the line to determine the concentration of ammonia in the unknown samples.

Protocol for the Detection of Phenols using Gibbs' Reagent

This protocol provides a qualitative or semi-quantitative method for the detection of phenols.

Reagents:

-

Gibbs' Reagent Solution: A freshly prepared dilute solution of 2,6-dichloroquinone-4-chloroimide in a suitable organic solvent (e.g., ethanol).

-

Alkaline Buffer Solution: A buffer solution with a pH of around 9-10 (e.g., borate buffer).

-

Phenol Standard Solution: A dilute solution of a known phenol for a positive control.

Procedure:

-

Sample Preparation: Prepare a solution of the sample to be tested in a suitable solvent.

-

pH Adjustment: Add the alkaline buffer solution to the sample solution to ensure the phenol is in its phenolate form.

-

Reagent Addition: Add a few drops of the Gibbs' Reagent solution.

-

Observation: Observe for the development of a blue or green color, which indicates the presence of a phenol with an unsubstituted para position. The intensity of the color can be used for semi-quantitative estimation.

Safety and Handling

N-Chloro-p-benzoquinoneimine and its derivatives should be handled with care due to their reactivity and potential toxicity.

-

Toxicity: These compounds are oxidizing agents and can be irritating to the skin, eyes, and respiratory tract. Some quinone imines are known to be cytotoxic.[10]

-

Instability: Many N-chloro-p-benzoquinoneimines are unstable and may decompose upon storage, especially when exposed to heat, light, or moisture.[2]

-

Handling Precautions: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, dark place, preferably under an inert atmosphere.[4]

Conclusion

N-Chloro-p-benzoquinoneimine and its derivatives are a fascinating and versatile class of compounds with a rich history and a promising future. From their foundational role in classical analytical methods like the Berthelot and Gibbs reactions to their emerging applications as antimicrobial agents and scaffolds for drug discovery, these molecules continue to be of significant interest to chemists and life scientists. A thorough understanding of their synthesis, reactivity, and handling is essential for harnessing their full potential in research and development.

References

-

Organic Syntheses Procedure. Chloro-p-benzoquinone. Available from: [Link]

-

Kimble, K. et al. The reaction mechanism proposed for the Berthelot reaction consists of three steps. ResearchGate. Available from: [Link]

-

Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. National Institutes of Health. Available from: [Link]

-

Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. National Institutes of Health. Available from: [Link]

-

4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. PubMed. Available from: [Link]

-

Mass spectrometric detection of the Gibbs reaction for phenol analysis. PubMed. Available from: [Link]

-

Novel N-chloroheterocyclic antimicrobials. PubMed. Available from: [Link]

-

The IR spectrum of 1,4-benzoquinone: (a) theoretical spectrum for... ResearchGate. Available from: [Link]

-

Transformation of Acetaminophen by Chlorination Produces the Toxicants 1,4-Benzoquinone and N-Acetyl-p-benzoquinone Imine. ACS Publications. Available from: [Link]

-

2,6-Dibromo-N-Chloro-P-Benzoquinoneimine, 97% (UV-Vis). Cole-Parmer. Available from: [Link]

-

Berthelot Method. Labcare diagnostics. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 537-45-1・2,6-Dibromo-N-chloro-p-benzoquinone Monoimine・043-01091・049-01093・041-01092[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometric detection of the Gibbs reaction for phenol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imine formation-Typical procedures - operachem [operachem.com]

- 8. 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labcarediagnostics.com [labcarediagnostics.com]

- 10. echemi.com [echemi.com]

Synthesis of substituted N-chloro-p-benzoquinoneimines

An In-Depth Technical Guide to the Synthesis of Substituted N-Chloro-p-benzoquinoneimines

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and handling of substituted N-chloro-p-benzoquinoneimines. These reactive intermediates are valuable reagents in organic synthesis and are implicated in various biological and industrial processes. This document moves beyond simple protocols to elucidate the underlying chemical principles, ensuring a robust understanding for successful application and innovation.

Introduction: The Quinoneimine Core Structure

N-chloro-p-benzoquinoneimines are a class of compounds characterized by a quinoid ring system with a nitrogen atom double-bonded to one of the ring carbons and bearing a chlorine atom (N-Cl). The parent compound is N-chloro-p-benzoquinoneimine[1]. The reactivity of this scaffold is dominated by the electrophilic nature of the quinoid ring and the unique properties of the N-chloro bond, which can act as a source of electrophilic chlorine or as a precursor to nitrenoid species.

The substitution pattern on the benzoquinoneimine ring dictates the compound's electronic properties, stability, and steric environment, thereby tuning its reactivity for specific synthetic applications. Understanding the synthesis of these molecules is critical for leveraging their synthetic potential.

Strategic Approaches to Synthesis

The primary and most effective route to substituted N-chloro-p-benzoquinoneimines involves the oxidative chlorination of the corresponding substituted p-aminophenols. The overall transformation can be dissected into two key conceptual steps: the synthesis of the requisite substituted p-aminophenol precursor and its subsequent conversion to the final N-chloro-p-benzoquinoneimine.

Pathway A: Synthesis of Substituted p-Aminophenol Precursors

The identity and position of substituents on the final product are determined at this stage. The synthesis of p-aminophenol (PAP) and its derivatives is a well-established industrial and laboratory process.

-

From Nitroaromatics: The most common route involves the reduction of a substituted p-nitrophenol. This can be achieved through catalytic hydrogenation or by using reducing agents like iron in an acidic medium[2]. A detailed two-step industrial process often involves the chlorination of p-nitrophenol to yield 2-chloro-4-nitrophenol, followed by a reduction reaction using agents like hydrazine hydrate in the presence of a catalyst to produce 2-chloro-4-aminophenol[3][4].

-

Electrolytic Reduction: The electrolytic reduction of aromatic nitro compounds is also a viable and useful general method for preparing intermediate p-aminophenols[5].

Care must be taken during these syntheses to avoid side reactions, such as the over-reduction to aniline or the formation of polymeric quinoid structures through oxidation, especially when the product is exposed to air[2].

Caption: General synthetic pathway to N-chloro-p-benzoquinoneimines.

Pathway B: Oxidative N-Chlorination of p-Aminophenols

This is the critical transformation step. The reaction involves the simultaneous or sequential oxidation of the aminophenol and chlorination of the nitrogen atom. While various reagents can accomplish this, aqueous sodium hypochlorite (NaOCl) is a common and effective choice.

The mechanism is understood to proceed via two key events:

-

Oxidation: The p-aminophenol is oxidized to the corresponding p-benzoquinoneimine. This process converts the aromatic phenol ring into a non-aromatic quinoid system.

-

N-Chlorination: The nitrogen atom of the resulting imine attacks the electrophilic chlorine of the chlorinating agent.

These steps can occur in a concerted fashion or as a rapid sequence. The choice of reaction conditions, particularly pH, is critical. The reaction is typically performed in an aqueous medium, often buffered to maintain a pH that ensures the stability of the product and the reactivity of the chlorinating agent[6]. For instance, studies on the chlorination of aminophenols have been conducted at pH 8.5 to investigate oxidant demand and byproduct formation[6].

Caption: Core mechanism of oxidative N-chlorination.

Field-Proven Insights: Reagent Selection and Causality

The choice of chlorinating agent is a critical experimental parameter that dictates the reaction's efficiency, safety, and scalability. While simple hypochlorite is common, other reagents offer distinct advantages.

| Reagent | Advantages | Disadvantages & Hazards | Typical Conditions |

| Sodium Hypochlorite (NaOCl) | Inexpensive, readily available, effective oxidant. | Can lead to over-oxidation or ring chlorination if not controlled; solution stability can vary. | Aqueous solution, often buffered (e.g., pH 8.5)[6]. |

| N-Chlorosuccinimide (NCS) | Milder, more selective chlorinating agent.[7] Convenient solid, easy to handle. | More expensive than hypochlorite. Succinimide byproduct must be removed. | Organic solvents (e.g., CH₂Cl₂, THF) at room temperature[8]. |

| **Calcium Hypochlorite (Ca(OCl)₂) ** | Inexpensive, stable solid source of positive chlorine. Efficient for N-chlorination of amides and carbamates.[9] | Heterogeneous reaction may require specific conditions (e.g., on moist alumina) for optimal results[9]. | Heterogeneous, often on a solid support like moist alumina[9]. |

| tert-Butyl Hypochlorite (t-BuOCl) | Versatile and commonly used. | Known to be explosive, requiring significant handling precautions[8]. | Anhydrous organic solvents, often at low temperatures. |

| Chlorine Gas (Cl₂) | Highly reactive, suitable for industrial scale chlorination of precursors like p-nitrophenol.[3][4] | Highly toxic and corrosive gas, requires specialized equipment and safety protocols.[10] | Inert organic solvents (e.g., methylene dichloride) at elevated temperatures (50-70 °C)[3][4]. |

Expertise in Practice: The choice between NaOCl and NCS often comes down to a trade-off between cost and selectivity. For complex substrates with sensitive functional groups, the milder and more predictable nature of NCS is often preferred, despite the higher cost[7][8]. For large-scale synthesis of simple structures, the economics favor NaOCl. The use of gaseous chlorine is almost exclusively reserved for industrial settings where robust engineering controls can mitigate its significant hazards[10].

Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for a representative synthesis of a substituted N-chloro-p-benzoquinoneimine. This protocol is designed to be self-validating through clear checkpoints and characterization steps.

Objective: Synthesis of 2,6-dichloro-N-chloro-p-benzoquinoneimine.

Materials:

-

2,6-dichloro-4-aminophenol (1.0 eq)

-

Sodium hypochlorite solution (~5% aqueous, 2.0 eq)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,6-dichloro-4-aminophenol in a minimal amount of DCM in the round-bottom flask. In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate.

-

Reaction Setup: Place the flask in an ice bath and begin stirring. Add the saturated sodium bicarbonate solution to the flask until the aqueous phase is basic (pH > 8). This is crucial to neutralize the HCl byproduct and maintain the stability of the product.

-

Addition of Oxidant: Charge the dropping funnel with the sodium hypochlorite solution. Add the NaOCl solution dropwise to the stirring biphasic mixture over 30 minutes. A color change (typically to a deep yellow or orange) in the organic layer indicates product formation. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 15 minutes. Monitor the reaction's progress by TLC, eluting with a 1:1 mixture of hexanes and ethyl acetate. The starting material should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with fresh portions of DCM.

-

Purification: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the product excessively, as N-chloroimines can be thermally unstable.

-

Characterization: The resulting solid should be characterized immediately. Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure. Mass spectrometry can be used to verify the molecular weight. The product is often a characteristic yellow or orange solid[5].

Caption: Experimental workflow for synthesis and validation.

Safety, Handling, and Stability

N-chloroimines and related compounds require careful handling due to their reactivity and potential hazards.

-

Toxicity and Irritation: Chloramines, the broader class to which these compounds belong, can be irritating to the skin, eyes, and respiratory system upon contact or inhalation[11][12]. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[11].

-

Thermal Instability: As with many compounds containing energetic bonds (like N-Cl), there is a risk of decomposition upon heating. Purification and storage should be conducted at low temperatures. Avoid excessive heating during solvent removal[8].

-

Storage: Store the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or light.

A thorough risk assessment should be conducted before undertaking any synthesis involving these materials[5].

References

- CN103130657A - Synthetic method of 2-chloro-4-aminophenol.

- Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry.

- Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol.

- N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Bentham Science.

- CN103130657B - Synthetic method of 2-chloro-4-aminophenol.

- Troubleshooting side reactions in the synthesis of aminophenols. BenchChem.

-

CHLORO-p-BENZOQUINONE. Organic Syntheses Procedure. [Link]

-

Synthesis of some NH- and NH,S- substituted 1,4-quinones. ResearchGate. [Link]

-

N-Chlorinations. Organic Chemistry Portal. [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

-

Chloramines - HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Chloramines - Safe work practices. WorkSafeBC. [Link]

-

Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

Synthesis of some NH- and NH,S- substituted 1,4-quinones. PMC - NIH. [Link]

-

Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. PMC - NIH. [Link]

-

Photoprocesses of chloro-substituted p-benzoquinones. PubMed. [Link]

-

Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. [Link]

-

An efficient synthesis and biological activity of substituted p-benzoquinones. ResearchGate. [Link]

-

Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. PubMed. [Link]

-

Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. PubMed. [Link]

-

Fluorinated maleimide-substituted porphyrins and chlorins: synthesis and characterization. Beilstein Journal of Organic Chemistry. [Link]

-

ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. [Link]

- US3708509A - Process for preparing benzoquinone.

-

Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

-

Imine formation-Typical procedures. OperaChem. [Link]

Sources

- 1. N-Chloro-P-benzoquinoneimine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 4. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. BJOC - Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide [beilstein-journals.org]

- 9. N-Chlorinations [organic-chemistry.org]

- 10. CCOHS: Chlorine [ccohs.ca]

- 11. nj.gov [nj.gov]

- 12. worksafebc.com [worksafebc.com]

An In-Depth Technical Guide to the Electrochemical Properties of N-Chloro-p-benzoquinoneimine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the electrochemical properties of N-Chloro-p-benzoquinoneimine, a reactive molecule of significant interest in various chemical and biological contexts. Drawing upon established electrochemical principles and data from analogous quinone and quinoneimine structures, this document offers a framework for understanding its redox behavior, essential experimental methodologies for its characterization, and critical safety considerations. While direct electrochemical data for N-Chloro-p-benzoquinoneimine is not extensively available in public literature, this guide synthesizes known information from closely related compounds to provide a robust predictive model and a solid foundation for future research.

Introduction: The Significance of N-Chloro-p-benzoquinoneimine

N-Chloro-p-benzoquinoneimine (C₆H₄ClNO) belongs to the broader class of quinoneimines, which are known for their reactivity and diverse applications. These compounds are structurally related to p-benzoquinone, a well-studied molecule with important roles in biological electron transport and industrial processes. The introduction of a chloro-imine functional group significantly modulates the electronic properties of the quinone system, making N-Chloro-p-benzoquinoneimine a potent electrophile and oxidizing agent.

Understanding the electrochemical properties of this molecule is paramount for several reasons:

-

Mechanistic Insights: Elucidating the redox behavior provides fundamental insights into its reaction mechanisms, stability, and potential interactions with biological macromolecules.

-

Analytical Applications: Its electrochemical activity can be harnessed for the development of sensitive analytical methods for its detection and quantification.

-

Synthetic Chemistry: Knowledge of its redox potentials can inform its use as a reagent in organic synthesis.

-

Drug Development and Toxicology: As a reactive species, understanding its electrochemical profile is crucial for assessing its potential toxicological implications, particularly in the context of drug metabolism where similar quinoneimine intermediates are formed.[1][2]

This guide will delve into the theoretical underpinnings of its electrochemical behavior, provide detailed experimental protocols for its investigation, and discuss the interpretation of the resulting data.

Theoretical Framework: Predicting the Electrochemical Behavior

The electrochemical behavior of N-Chloro-p-benzoquinoneimine is expected to be dominated by the redox activity of the quinoneimine core. Based on extensive studies of p-benzoquinone and its derivatives, a two-step, one-electron reduction mechanism is the most probable pathway in aprotic media.[3] In protic media, the mechanism is likely to be more complex, involving proton-coupled electron transfer.

The Quinoneimine Redox Cascade

The electrochemical reduction of N-Chloro-p-benzoquinoneimine is anticipated to proceed through the following steps:

-

First Reduction (Semiquinoneimine Radical Anion Formation): The initial step involves the transfer of one electron to the molecule, forming a semiquinoneimine radical anion. This species is often highly colored and can be detected using spectroelectrochemical techniques.

-

Second Reduction (Dianion Formation): A second electron transfer to the semiquinoneimine radical anion leads to the formation of a dianion.

The formal potentials (E°') of these reduction steps are influenced by several factors, including the solvent, supporting electrolyte, and pH of the medium. The presence of the electron-withdrawing chlorine atom on the imine nitrogen is expected to shift the reduction potentials to more positive values compared to the parent p-benzoquinoneimine.

Gibbs Free Energy and Redox Potential

The spontaneity of a redox reaction is governed by the change in Gibbs free energy (ΔG).[1][4] A negative ΔG indicates a spontaneous reaction. The relationship between the standard Gibbs free energy change (ΔG°) and the standard cell potential (E°cell) is given by the equation:

ΔG° = -nFE°cell

where:

-

n is the number of moles of electrons transferred in the reaction.

-

F is the Faraday constant (approximately 96,485 C/mol).

This fundamental relationship allows for the thermodynamic characterization of the redox processes of N-Chloro-p-benzoquinoneimine.

Experimental Characterization: A Methodological Approach

A thorough investigation of the electrochemical properties of N-Chloro-p-benzoquinoneimine necessitates a combination of electrochemical and spectroelectrochemical techniques. The following section outlines the key experimental protocols.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of a molecule. It provides information on the reduction and oxidation potentials, the number of electrons transferred, and the stability of the electrogenerated species.

Experimental Protocol for Cyclic Voltammetry of N-Chloro-p-benzoquinoneimine:

-

Solution Preparation:

-

Prepare a stock solution of N-Chloro-p-benzoquinoneimine (e.g., 1-5 mM) in a suitable aprotic solvent such as acetonitrile or dimethylformamide. Due to the reactivity of the compound, ensure the solvent is of high purity and freshly distilled to remove impurities.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of:

-

Working Electrode: A glassy carbon or platinum electrode is recommended. Polish the electrode surface meticulously with alumina slurry before each experiment to ensure a clean and reproducible surface.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is suitable. Use a salt bridge to prevent contamination of the analyte solution by the reference electrode filling solution.

-

Counter (Auxiliary) Electrode: A platinum wire or gauze is typically used.

-

-

-

Deoxygenation:

-

Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to scan a range that encompasses the expected redox events of N-Chloro-p-benzoquinoneimine. A typical starting range could be from +1.0 V to -1.5 V vs. Ag/AgCl.

-

Set the scan rate. A typical initial scan rate is 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer and the stability of the electrogenerated species.

-

Record the cyclic voltammogram.

-

Interpreting the Cyclic Voltammogram:

-

Peak Potentials: The cathodic peak potential (Epc) and anodic peak potential (Epa) correspond to the reduction and oxidation of the analyte, respectively. The half-wave potential (E₁/₂), calculated as (Epc + Epa)/2, provides an approximation of the formal reduction potential.

-

Peak Separation (ΔEp): For a reversible one-electron process, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59/n mV at 25 °C, where n is the number of electrons transferred. A larger peak separation suggests quasi-reversible or irreversible electron transfer kinetics.

-

Peak Currents: The magnitude of the peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process, as described by the Randles-Ševčík equation.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the spectral properties of a molecule. This is particularly valuable for identifying and characterizing transient intermediates, such as the semiquinoneimine radical anion.

Experimental Workflow for Spectroelectrochemistry:

Caption: Workflow for a spectroelectrochemical experiment.

Predicted Electrochemical Data and Interpretation

While specific experimental data for N-Chloro-p-benzoquinoneimine is scarce, we can predict its electrochemical parameters based on related compounds.

| Compound | First Reduction Potential (E°'₁) vs. SCE | Second Reduction Potential (E°'₂) vs. SCE | Solvent/Electrolyte | Reference |

| p-Benzoquinone | ~ -0.5 V | ~ -1.1 V | Acetonitrile/TBAPF₆ | [5] |

| N-Acetyl-p-benzoquinone imine (NAPQI) | Potentially more positive than p-benzoquinone | - | Aqueous Buffer | [6] |

| N-Chloro-p-benzoquinoneimine (Predicted) | More positive than p-benzoquinoneimine | - | Acetonitrile/TBAP | - |

The predicted values for N-Chloro-p-benzoquinoneimine are based on the electron-withdrawing nature of the N-chloro group, which is expected to make the molecule easier to reduce.

Synthesis and Stability

N-Chloro-p-benzoquinoneimine can be synthesized through the oxidation of p-aminophenol in the presence of a chlorine source.[7][8] It is important to note that N-chloro compounds can be unstable and should be handled with care. Solutions of N-Chloro-p-benzoquinoneimine, particularly in protic solvents, may be susceptible to hydrolysis and other degradation pathways. Therefore, for electrochemical studies, it is recommended to use freshly prepared solutions and aprotic solvents.

Safety and Handling

Given the reactive nature of N-Chloro-p-benzoquinoneimine and related compounds, appropriate safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[5][9]

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, and reducing agents.

A comprehensive safety data sheet (SDS) for a similar compound, 2,6-Dibromo-N-chloro-p-benzoquinoneimine, highlights hazards such as skin and eye irritation, and potential harm if swallowed or inhaled.[5][9] Similar precautions should be taken for N-Chloro-p-benzoquinoneimine.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the anticipated electrochemical properties of N-Chloro-p-benzoquinoneimine, grounded in the established behavior of analogous quinone systems. The provided experimental protocols offer a clear roadmap for researchers to undertake a detailed investigation of this reactive molecule.

Future research should focus on obtaining precise experimental data for the redox potentials of N-Chloro-p-benzoquinoneimine in various solvent systems. Advanced techniques such as computational modeling can further refine our understanding of its electronic structure and reactivity. A thorough characterization of its electrochemical behavior will undoubtedly contribute to a deeper understanding of its role in chemical synthesis, analytical science, and toxicology.

References

-

Chemistry LibreTexts. Gibbs Energy and Redox Reactions. (2020). [Link]

-

Bednarski, P. J. Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. PubMed. (2006). [Link]

-

Albano, E., et al. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity. PubMed. [Link]

-

Elgrishi, N., et al. Cyclic Voltammetry. [Link]

-

Fisher Scientific. 2,6-Dibromo-N-chloro-p-benzoquinoneimine, 97%. [Link]

-

Cole-Parmer. 2,6-Dibromo-N-Chloro-P-Benzoquinoneimine, 97% (UV-Vis) Safety Data Sheet. [Link]

-

Sdfine. 2,6-DIBROMOQUINONE-4-CHLOROIMIDE Safety Data Sheet. [Link]

-

Organic Syntheses. CHLORO-p-BENZOQUINONE. [Link]

-

Song, Y. Theoretical studies on electrochemistry of p-aminophenol. PubMed. (2007). [Link]

- Google Patents. Electrochemical synthesis of p-aminophenol.

-

ResearchGate. Preparation of p-aminophenol from electrochemical reduction of nitrobenzene. [Link]

-

ResearchGate. Cyclic voltammetry of 1,4-benzoquinone 2 mM in the presence of several.... [Link]

-

ResearchGate. Spectroelectrochemistry for Electroreduction of p-Benzoquinone in Unbuffered Aqueous Solution. [Link]

- Google Patents. Process for preparing benzoquinone.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical studies on electrochemistry of p-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gibbs Energy and Redox Reactions - Chemistry - Grade 9 PDF Download [edurev.in]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Novel organic solvents for electrochemistry at the liquid/liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3708509A - Process for preparing benzoquinone - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

N-Chloro-p-benzoquinoneimine in the synthesis of nitrogen-containing heterocycles

Application Note: N-Chloro-p-benzoquinoneimine (NCBQI) in the Synthesis of Nitrogen-Containing Heterocycles

Executive Summary

N-Chloro-p-benzoquinoneimine (NCBQI) and its halogenated derivatives (e.g., Gibbs Reagent) represent a specialized class of electrophilic oxidants.[1] While historically utilized for the colorimetric detection of phenols (Gibbs test), their utility in modern organic synthesis lies in their ability to drive oxidative cross-coupling reactions .

This guide details the application of NCBQI for constructing complex nitrogen-containing heterocycles, specifically phenoxazines and indolyl-quinones .[1] Unlike standard metal-catalyzed couplings, NCBQI-mediated pathways exploit "quinone imine dynamics"—a metal-free sequence of conjugate addition and tautomerization that rapidly builds molecular complexity.[1]

Chemical Profile & Mechanistic Insight

The Reagent Profile

-

System:

-Chloro-1,4-benzoquinone imine.[1] -

Role: Dual-function Electrophile and Oxidant.[1]

-

Reactivity: The

-chloro moiety renders the quinone core highly electrophilic at the ipso and ortho positions. Upon reaction with a nucleophile, the system seeks to restore aromaticity (forming a phenol/aniline derivative), which often undergoes immediate secondary oxidation.[1]

Mechanism: The Oxidative Cyclization Pathway

The synthesis of phenoxazinones (the core scaffold of actinomycins) via NCBQI follows a distinct "Addition-Elimination-Cyclization" cascade.

Figure 1: Mechanistic Pathway for Phenoxazinone Formation

Caption: The cascade initiates with the condensation of NCBQI with a phenolic nucleophile, followed by intramolecular cyclization to form the tricyclic phenoxazine core.

Detailed Protocols

Protocol A: Preparation of N-Chloro-p-benzoquinoneimine (In-Situ)

Note: The unsubstituted NCBQI is unstable and shock-sensitive in dry form.[1] For reproducible synthesis, it is best generated fresh or used as the stable 2,6-dichloro derivative (Gibbs Reagent).[1]

Reagents:

-

4-Aminophenol (

, -

Sodium Hypochlorite (NaOCl, 10-13% active chlorine)[1]

-

Hydrochloric acid (

)[2] -

Diethyl ether (Et2O)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-aminophenol in

of -

Oxidation: Add the NaOCl solution dropwise over 15 minutes while stirring vigorously. The solution will turn yellow-orange, precipitating the N-chloroimine.[1]

-

Critical Checkpoint: Monitor temperature strictly; do not exceed

to prevent decomposition.

-

-

Extraction: Immediately extract the reaction mixture with cold diethyl ether (

). -

Stabilization: Wash the organic layer with cold brine, dry over anhydrous

, and filter. -

Usage: Use this ethereal solution immediately for the coupling step (Protocol B). Do not concentrate to dryness.

Protocol B: Synthesis of 2-Amino-3H-phenoxazin-3-one

Application: Synthesis of the chromophore core of Actinomycin D.[1]

Reagents:

-

Freshly prepared NCBQI (from Protocol A, approx.[1]

in ether) -

2-Aminophenol (

, -

Buffer: Phosphate buffer (

, -

Oxidant (Optional): Potassium Ferricyanide (if NCBQI equivalents are limiting)

Workflow:

-

Coupling: Dissolve 2-aminophenol in

of phosphate buffer. -

Addition: Add the ethereal solution of NCBQI dropwise to the buffered aminophenol solution at room temperature.

-

Observation: The biphasic mixture will turn a deep violet/blue (Indoaniline formation).

-

-

Cyclization: Stir vigorously for 2 hours. Air oxidation is often sufficient to drive the cyclization, but adding

of -

Isolation: The product precipitates as a brick-red or orange solid. Filter the solid.[3][4]

-

Purification: Recrystallize from ethanol or purify via flash chromatography (

DCM

Table 1: Troubleshooting the Coupling Reaction

| Observation | Probable Cause | Corrective Action |

| Low Yield / Tarry Product | Decomposition of NCBQI | Keep NCBQI solution at |

| No Cyclization (Blue Dye persists) | Insufficient Oxidation | The intermediate requires an oxidant to close the ring. Sparge with |

| Precipitate is Brown/Black | Polymerization | pH is too high. Maintain |

Application: Indole Functionalization

NCBQI is also a potent reagent for C3-functionalization of indoles, yielding 3-indolyl-p-quinone imines .[1]

Figure 2: Indole Functionalization Workflow

Caption: Regioselective coupling at the electron-rich C3 position of the indole ring.[1]

Protocol Modification for Indoles:

-

Solvent: Use Methanol or Ethanol.

-

Base: Requires a weak base (Sodium Acetate) to scavenge HCl.

-

Product: These compounds are often intensely colored (Indophenol dyes) and are used as precursors for carbazole synthesis via Pd-catalyzed ring closure.[1]

Safety & Handling (Critical)

Hazard Class: N-Haloamines are potentially explosive and skin irritants.[1]

-

Shock Sensitivity: Unsubstituted N-chloro-p-benzoquinoneimine can decompose explosively if concentrated to dryness or subjected to shock.[1] ALWAYS keep in solution.

-

Substitution: Whenever possible, use 2,6-dichloro-N-chloro-p-benzoquinoneimine (Gibbs Reagent) .[1] The halogen substituents on the ring significantly stabilize the compound, making it a solid that can be stored at

. -

Incompatibility: Avoid contact with strong reducing agents or metal powders.

-

Disposal: Quench excess reagent with sodium bisulfite (

) solution before disposal to reduce the N-Cl bond to the amine/chloride.

References

-

Organic Syntheses Procedure: Hartman, W. W.; Dickey, J. B.; Stampfli, J. G. "2,6-Dibromoquinone-4-chloroimide."[1][5] Organic Syntheses, Coll.[1][3] Vol. 2, p. 175 (1943).[1] Link

-